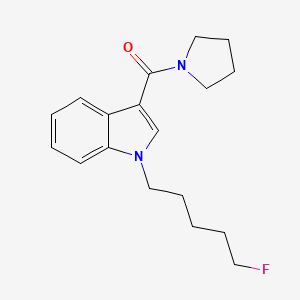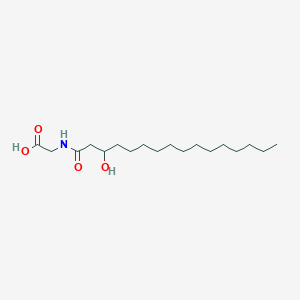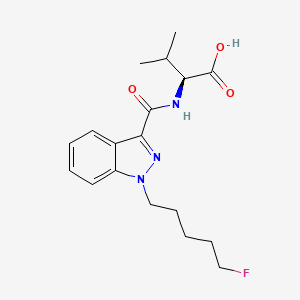
Griffithazanone A
描述
Griffithazanone A is a natural product that belongs to the alkaloid group of compounds. It was extracted from the Australian sponge species Griffithsia sp. Alga. The chemical structure of this compound is complex and unique, featuring multiple rings and functional groups. It is a colorless solid with high solubility and exhibits strong absorption peaks in solvents, showing distinct characteristics on the UV-visible spectrum. This compound has demonstrated antitumor activity and cytotoxicity against human cancer cell lines, making it a subject of extensive research in drug development for cancer treatment .
准备方法
Currently, there are no large-scale synthesis reports for Griffithazanone A. Scientists have primarily produced this compound through biosynthetic extraction from Griffithsia sp. Alga. This method involves isolating the compound from the natural source, which is a labor-intensive process and not yet optimized for industrial production .
化学反应分析
Griffithazanone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce hydroquinone derivatives .
科学研究应用
Griffithazanone A has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry due to its unique structure and properties.
Biology: this compound is studied for its cytotoxic effects on various human cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Its antitumor activity has led to research into its potential use in cancer treatment, particularly in inhibiting the growth and spread of tumor cells.
Industry: While not yet widely used in industrial applications, this compound’s unique properties make it a subject of interest for future material synthesis and catalysis research .
作用机制
The anticancer activity of Griffithazanone A is believed to involve multiple mechanisms. It interacts with DNA topoisomerases, enzymes that play a crucial role in DNA replication and repair. By inhibiting these enzymes, this compound can induce DNA damage in cancer cells, leading to cell death. Additionally, it may generate reactive oxygen species (ROS), which can further damage cellular components and contribute to its cytotoxic effects .
相似化合物的比较
Griffithazanone A is similar to other naturally occurring naphthoquinone derivatives, such as laoticuzanone A, lapachol, alfa and beta-lapachones, lawsone, juglone, plumbagin, and shikonin. These compounds also exhibit cytotoxic activities and have been studied for their potential therapeutic applications. this compound’s unique chemical structure and specific interactions with molecular targets distinguish it from these related compounds .
属性
IUPAC Name |
(3R,4R)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-6-9-10(15-14(19)11(6)16)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,11,16H,1H3,(H,15,19)/t6-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJSZDUSLSXDF-KSBSHMNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Griffithazanone A and where is it found?
A1: this compound is a newly discovered alkaloid. [, ] It was first isolated from the roots of the Goniothalamus griffithii plant. [] Later, it was also found to be a constituent of the stems of Goniothalamus amuyon. []
Q2: How was the structure of this compound elucidated?
A2: The structure of this compound was determined through a combination of spectral and chemical methods. [] While the provided abstracts don't specify the exact spectroscopic techniques used, these likely included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Chemical methods may have involved derivatization reactions to compare with known compounds or to establish stereochemistry. The absolute configuration of this compound was specifically determined by preparing Mosher's esters. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







